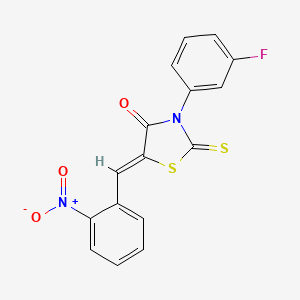![molecular formula C25H18BrN3O2S B11693388 (3Z)-5-bromo-3-{(2Z)-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11693388.png)
(3Z)-5-bromo-3-{(2Z)-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé (3Z)-5-bromo-3-{(2Z)-3-(3-méthylphényl)-2-[(3-méthylphényl)imino]-4-oxo-1,3-thiazolidin-5-ylidène}-1,3-dihydro-2H-indol-2-one est une molécule organique complexe présentant une combinaison de structures de brome, d'indole et de thiazolidine
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de (3Z)-5-bromo-3-{(2Z)-3-(3-méthylphényl)-2-[(3-méthylphényl)imino]-4-oxo-1,3-thiazolidin-5-ylidène}-1,3-dihydro-2H-indol-2-one implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation du cycle thiazolidine, suivie de l'introduction de la partie indole et de la bromation. Des conditions réactionnelles spécifiques, telles que la température, les solvants et les catalyseurs, sont cruciales pour obtenir des rendements élevés et une pureté élevée.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie synthétique afin d'assurer la scalabilité et la rentabilité. Cela inclut l'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisée pour améliorer l'efficacité des réactions et la cohérence du produit.
Analyse Des Réactions Chimiques
Types de réactions
Le composé (3Z)-5-bromo-3-{(2Z)-3-(3-méthylphényl)-2-[(3-méthylphényl)imino]-4-oxo-1,3-thiazolidin-5-ylidène}-1,3-dihydro-2H-indol-2-one peut subir diverses réactions chimiques, notamment :
Oxydation : Conversion de groupes fonctionnels en états d'oxydation plus élevés.
Réduction : Addition d'hydrogène ou élimination d'oxygène.
Substitution : Remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les conditions réactionnelles varient en fonction de la transformation souhaitée, nécessitant souvent des températures, des solvants et des catalyseurs spécifiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques impliqués et des conditions réactionnelles. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que les réactions de substitution peuvent introduire de nouveaux groupes aromatiques ou aliphatiques.
Applications de la recherche scientifique
Chimie
En chimie, ce composé est utilisé comme élément constitutif de la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouveaux mécanismes réactionnels et de développer de nouvelles méthodologies synthétiques.
Biologie
En recherche biologique, (3Z)-5-bromo-3-{(2Z)-3-(3-méthylphényl)-2-[(3-méthylphényl)imino]-4-oxo-1,3-thiazolidin-5-ylidène}-1,3-dihydro-2H-indol-2-one est étudié pour son potentiel en tant que molécule bio-active. Il peut présenter des propriétés telles que des activités antimicrobiennes, antivirales ou anticancéreuses, ce qui en fait un candidat pour le développement de médicaments.
Médecine
En médecine, ce composé est étudié pour son potentiel thérapeutique. Sa capacité à interagir avec des cibles biologiques spécifiques pourrait conduire au développement de nouveaux traitements pour diverses maladies.
Industrie
Dans l'industrie, ce composé peut être utilisé dans le développement de matériaux avancés, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme d'action de (3Z)-5-bromo-3-{(2Z)-3-(3-méthylphényl)-2-[(3-méthylphényl)imino]-4-oxo-1,3-thiazolidin-5-ylidène}-1,3-dihydro-2H-indol-2-one implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Cette interaction peut moduler les voies biologiques, conduisant aux effets thérapeutiques souhaités. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et font l'objet de recherches continues.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (3Z)-5-bromo-3-{(2Z)-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (3Z)-5-bromo-3-{(2Z)-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent d'autres dérivés de thiazolidine et d'indole, tels que :
- (3Z)-5-chloro-3-{(2Z)-3-(3-méthylphényl)-2-[(3-méthylphényl)imino]-4-oxo-1,3-thiazolidin-5-ylidène}-1,3-dihydro-2H-indol-2-one
- (3Z)-5-fluoro-3-{(2Z)-3-(3-méthylphényl)-2-[(3-méthylphényl)imino]-4-oxo-1,3-thiazolidin-5-ylidène}-1,3-dihydro-2H-indol-2-one
Unicité
L'unicité de (3Z)-5-bromo-3-{(2Z)-3-(3-méthylphényl)-2-[(3-méthylphényl)imino]-4-oxo-1,3-thiazolidin-5-ylidène}-1,3-dihydro-2H-indol-2-one réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour la recherche et le développement dans divers domaines scientifiques.
Propriétés
Formule moléculaire |
C25H18BrN3O2S |
|---|---|
Poids moléculaire |
504.4 g/mol |
Nom IUPAC |
5-bromo-3-[4-hydroxy-3-(3-methylphenyl)-2-(3-methylphenyl)imino-1,3-thiazol-5-yl]indol-2-one |
InChI |
InChI=1S/C25H18BrN3O2S/c1-14-5-3-7-17(11-14)27-25-29(18-8-4-6-15(2)12-18)24(31)22(32-25)21-19-13-16(26)9-10-20(19)28-23(21)30/h3-13,31H,1-2H3 |
Clé InChI |
LYZGKXLZRVEJTR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N=C2N(C(=C(S2)C3=C4C=C(C=CC4=NC3=O)Br)O)C5=CC=CC(=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11693312.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide](/img/structure/B11693315.png)

![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-methyl-4-quinolinecarbohydrazide](/img/structure/B11693332.png)
![methyl 2-chloro-5-(5-{(Z)-[1-(4-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11693340.png)
![N'-[(E)-(2-bromophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11693346.png)
![2-[4-(benzyloxy)phenyl]-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11693358.png)
![N'-{(Z)-[4-(dimethylamino)phenyl]methylidene}-6-methylpyridine-3-carbohydrazide](/img/structure/B11693387.png)
![(4Z)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11693390.png)
![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11693396.png)
![N-[(1E)-1-(1,3-benzodioxol-5-yl)-3-{(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11693404.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide](/img/structure/B11693408.png)
![(5Z)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11693416.png)
